molecular formula C12H15N3 B1587969 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine CAS No. 93906-75-3

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

Cat. No. B1587969
CAS RN: 93906-75-3
M. Wt: 201.27 g/mol
InChI Key: PCQUTABEOMKBTK-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a compound that contains an imidazole ring, which is a five-membered aromatic ring structure with nitrogen atoms at the 1 and 3 positions and carbon atoms at the 2, 4, and 5 positions . Imidazole derivatives have many applications in the fields of pharmacology and chemistry .


Synthesis Analysis

Imidazole derivatives can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and various aldehydes . The absence of signals belonging to the NH2 group in the Fourier transform infrared (FTIR) spectra of the synthesized compounds is an important evidence of this reaction .


Molecular Structure Analysis

The molecular structure of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine and similar compounds can be characterized by spectroscopic methods such as FTIR, proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) . Theoretical studies of these compounds can be carried out by density functional theory (DFT) computations .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound has been used in the synthesis of new oxime esters that have shown significant anti-Candida activity . These compounds have been found to be more effective against Candida than fluconazole .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of new oxime esters. The anti-Candida activity of these esters was then tested .

Results or Outcomes

The compound, specifically (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as the most active congener, with a MIC value of 0.0054 µmol/mL, being more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL) as a new anti-Candida albicans agent .

Application in Anticancer Activity

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

The compound has been used in the synthesis of a metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complex, which was evaluated for its in vitro antiproliferative activity against various human cancer cell lines .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of a metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complex. The antiproliferative activity of this complex was then tested in vitro against various human cancer cell lines .

Results or Outcomes

The study found that the complex showed promising potential as a metal for cancer therapy .

Application in Claisen–Schmidt Condensation

Specific Scientific Field

Organic Synthesis

Summary of the Application

The compound has been used in the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone .

Methods of Application or Experimental Procedures

The compound was used in the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .

Results or Outcomes

Application in Acetylcholinesterase Inhibition

Specific Scientific Field

Neuropharmacology

Summary of the Application

The compound has been used in the synthesis of new imidazole derivatives that have shown significant acetylcholinesterase inhibitory activity . These compounds have potential applications in the treatment of neurodegenerative diseases like Alzheimer’s .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of new imidazole derivatives. The acetylcholinesterase inhibitory activity of these derivatives was then tested .

Results or Outcomes

The study found that some of the synthesized compounds showed high acetylcholinesterase inhibitory activity, making them potential candidates for further development as therapeutic agents for neurodegenerative diseases .

Application in Schiff Base Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound has been used in the synthesis of new Schiff bases . Schiff bases are versatile compounds with a wide range of applications in various fields, including medicinal chemistry, analytical chemistry, and materials science .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of new Schiff bases using the Mannich base technique with a Cu (II) catalyst .

Results or Outcomes

The study resulted in the successful synthesis of new Schiff bases, which were characterized using various spectroscopic methods .

Application in Antimicrobial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound has been used in the synthesis of new imidazole derivatives that have shown significant antimicrobial activity . These compounds have potential applications in the development of new antimicrobial agents .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of new imidazole derivatives. The antimicrobial activity of these derivatives was then tested .

Results or Outcomes

The study found that some of the synthesized compounds showed high antimicrobial activity, making them potential candidates for further development as antimicrobial agents .

Application in Antifungal Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound has been used in the synthesis of new oxime esters that have shown significant antifungal activity . These compounds have potential applications in the treatment of fungal infections .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of new oxime esters. The antifungal activity of these esters was then tested .

Results or Outcomes

The study found that some of the synthesized compounds showed high antifungal activity, making them potential candidates for further development as antifungal agents .

Application in Antiparasitic Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound has been used in the synthesis of new imidazole derivatives that have shown significant antiparasitic activity . These compounds have potential applications in the treatment of parasitic infections .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of new imidazole derivatives. The antiparasitic activity of these derivatives was then tested .

Results or Outcomes

The study found that some of the synthesized compounds showed high antiparasitic activity, making them potential candidates for further development as antiparasitic agents .

Application in Antidiabetic Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound has been used in the synthesis of new imidazole derivatives that have shown significant antidiabetic activity . These compounds have potential applications in the treatment of diabetes .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of new imidazole derivatives. The antidiabetic activity of these derivatives was then tested .

Results or Outcomes

The study found that some of the synthesized compounds showed high antidiabetic activity, making them potential candidates for further development as antidiabetic agents .

Safety And Hazards

The safety data sheet for a similar compound, 3-(1H-Imidazol-1-yl)propanenitrile, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine and similar compounds could involve further exploration of their therapeutic properties. Given the diverse biological activities of imidazole derivatives, they could be potential candidates for the development of new drugs .

properties

IUPAC Name

3-imidazol-1-yl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15/h1-5,7,9-10,12H,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQUTABEOMKBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406747
Record name 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

CAS RN

93906-75-3
Record name 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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